4-(Carbamothioylamino)benzene-1-sulfonic acid
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Overview
Description
4-[(Aminothioxomethyl)amino]benzenesulfonic acid is an organic compound with the molecular formula C7H8N2O3S2 It is a derivative of benzenesulfonic acid, characterized by the presence of an aminothioxomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Aminothioxomethyl)amino]benzenesulfonic acid typically involves the sulfonation of aniline derivatives. One common method is the reaction of aniline with sulfuric acid to form sulfanilic acid, followed by further functionalization to introduce the aminothioxomethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-[(Aminothioxomethyl)amino]benzenesulfonic acid may involve large-scale sulfonation processes using fuming sulfuric acid or oleum. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(Aminothioxomethyl)amino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzene compounds .
Scientific Research Applications
4-[(Aminothioxomethyl)amino]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(Aminothioxomethyl)amino]benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The aminothioxomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: A closely related compound with similar chemical properties.
Benzenesulfonic acid: The parent compound from which 4-[(Aminothioxomethyl)amino]benzenesulfonic acid is derived.
Properties
CAS No. |
116432-96-3 |
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Molecular Formula |
C7H8N2O3S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
4-(carbamothioylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H8N2O3S2/c8-7(13)9-5-1-3-6(4-2-5)14(10,11)12/h1-4H,(H3,8,9,13)(H,10,11,12) |
InChI Key |
KHMVPPUPOGJSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)S(=O)(=O)O |
Origin of Product |
United States |
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